

# Comprehensive Physicochemical Profiling and Solubility Dynamics of CAS 18515-43-0

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## Compound of Interest

**Compound Name:** 6-amino-3-methylpyridine-2-carbonitrile

**CAS No.:** 1314964-57-2

**Cat. No.:** B3390984

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## Executive Summary

In the realm of organic synthesis and medicinal chemistry, CAS 18515-43-0, formally known as 4,5-Dimethyl-4-cyclopentene-1,3-dione, serves as a highly versatile building block and synthetic intermediate<sup>[1]</sup>. Recognized for its unique structural rigidity and bifunctional reactivity, this compound has been utilized in the stereoselective total synthesis of complex pentacyclic sesquiterpenoids, such as neurotrophic agents like merrilactone A<sup>[2]</sup>. Beyond pharmaceutical applications, it has also been identified in specialized flavor compositions and complex organic mixtures such as tobacco smoke<sup>[3][4]</sup>.

For drug development professionals and formulation scientists, understanding the physical properties and solubility dynamics of CAS 18515-43-0 is paramount. This whitepaper provides an in-depth technical analysis of its physicochemical profile, the structural mechanics governing its solubility, and field-proven experimental protocols for empirical validation.

## Structural Mechanics & Physicochemical Profiling

The behavior of 4,5-Dimethyl-4-cyclopentene-1,3-dione in solution is entirely dictated by its specific molecular architecture. The compound consists of a five-membered cyclopentene ring featuring:

- A 1,3-Diketone Motif: Two carbonyl groups situated at the C1 and C3 positions.
- A Tetrasubstituted Alkene: A double bond between C4 and C5, fully substituted with methyl groups.

## Causality of Molecular Planarity

The double bond at the C4-C5 position is in direct conjugation with both the C1 and C3 carbonyl groups. This extended

-conjugation enforces strict planarity across the ring system. From a thermodynamic perspective, this planarity facilitates efficient, tightly packed crystal lattices. Consequently, higher lattice energy is required to disrupt the solid state during dissolution, which directly impacts its thermodynamic solubility profile.

## Computed Physical Properties

To establish a baseline for experimental design, the fundamental and computed physicochemical properties of CAS 18515-43-0 are summarized below[1][5].

Property	Value	Scientific Implication
Molecular Formula	C <sub>7</sub> H <sub>8</sub> O <sub>2</sub>	Defines the fundamental stoichiometry.
Molecular Weight	124.14 g/mol	Low molecular weight favors high membrane permeability.
Exact Mass	124.0524 Da	Critical for LC-MS/MS identification and purity validation.
Topological Polar Surface Area (TPSA)	34.1 Å <sup>2</sup>	Indicates excellent passive cellular permeability (ideal is < 140 Å <sup>2</sup> ).
Hydrogen Bond Acceptors	2	The two carbonyl oxygens facilitate moderate aqueous solvation.
Hydrogen Bond Donors	0	Lack of H-donors limits solubility in purely non-polar, non-protic environments without dipole interactions.
Rotatable Bonds	0	Complete structural rigidity; minimizes entropic penalty upon target binding.

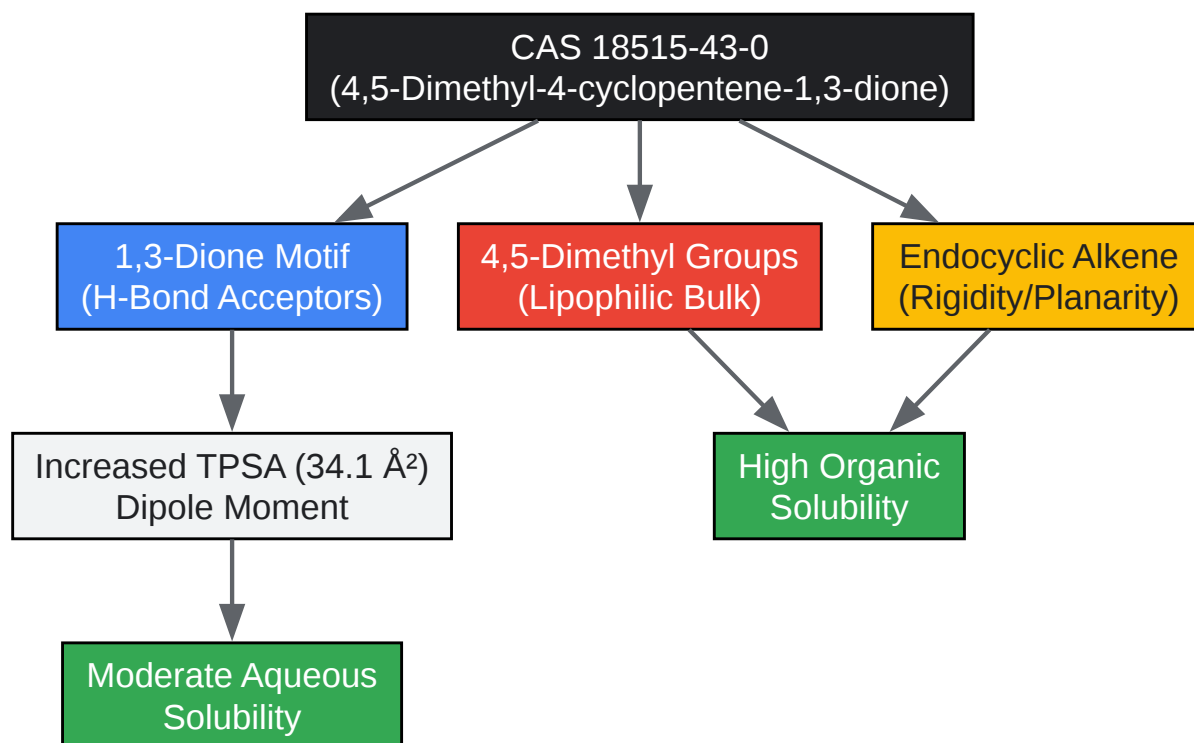
## Solubility Dynamics

The solubility of CAS 18515-43-0 is a delicate interplay between its polar 1,3-dione system and its lipophilic 4,5-dimethyl core.

- Aqueous Solubility:** The compound exhibits moderate aqueous solubility. The two carbonyl oxygens act as potent hydrogen bond acceptors, allowing water molecules to form a hydration shell. However, the lack of hydrogen bond donors and the presence of the hydrophobic dimethyl groups prevent it from being freely soluble in water.

- **Organic Solubility:** The compound demonstrates high solubility in polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, and Tetrahydrofuran). The localized dipole moments of the carbonyls align well with the dipoles of these solvents, while the lipophilic methyl groups are easily solvated by the organic bulk.
- **pH Dependency:** Unlike carboxylic acids or basic amines, the 1,3-dione system in this specific locked ring (lacking an enolizable alpha-proton between the carbonyls that can achieve full aromaticity, as C2 is a

group) maintains a relatively stable solubility profile across physiological pH ranges (pH 1.2 to 7.4). However, under highly alkaline conditions, deprotonation at the C2 position can occur, forming a water-soluble enolate anion.



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*Structure-property relationship map dictating the solubility profile of CAS 18515-43-0.*

## Experimental Protocols for Property Validation

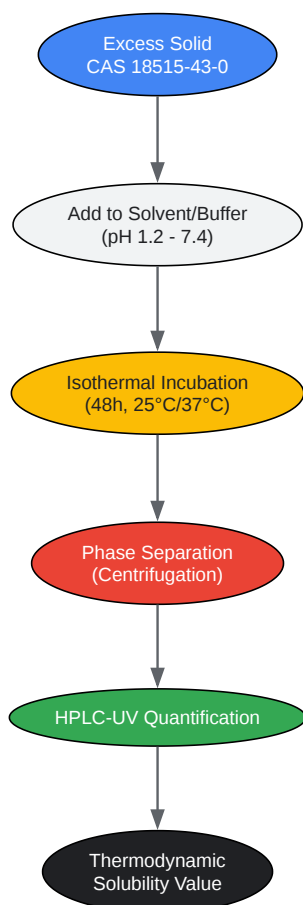
To ensure rigorous scientific integrity, the physical properties and solubility of CAS 18515-43-0 must be empirically validated using self-validating, highly controlled experimental systems.

## Protocol A: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Expertise Note: Kinetic solubility methods (e.g., DMSO stock dilution) often overestimate solubility due to supersaturation and solvent-masking effects. The classical Shake-Flask method is required to determine the true thermodynamic equilibrium between the solid crystal lattice and the solvated state.

### Step-by-Step Methodology:

- **Preparation:** Weigh approximately 10 mg of CAS 18515-43-0 into a 2 mL amber glass vial. Causality for amber glass: Prevents potential UV-induced photo-degradation of the conjugated enedione system during prolonged incubation.
- **Solvent Addition:** Add 1.0 mL of the target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). Ensure visible excess solid remains to guarantee saturation.
- **Equilibration:** Seal the vial and place it in an isothermal shaker at  $25.0 \pm 0.1$  °C (or 37.0 °C for physiological relevance) at 300 RPM for 48 hours.
- **Phase Separation:** Transfer the suspension to a microcentrifuge tube and centrifuge at  $15,000 \times g$  for 15 minutes to pellet the undissolved solid.
- **Filtration:** Carefully extract the supernatant and filter it through a 0.22  $\mu\text{m}$  PTFE syringe filter. Discard the first 100  $\mu\text{L}$  to account for non-specific binding to the filter membrane.
- **Quantification:** Analyze the filtrate via HPLC-UV (using a C18 column, detecting at the of the conjugated system, typically ~230-250 nm). Quantify against a standard curve prepared in a highly soluble solvent (e.g., Acetonitrile).



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*Thermodynamic solubility determination workflow via the shake-flask method.*

## Protocol B: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Expertise Note: Melting point and enthalpy of fusion (

) are critical for understanding the solid-state properties of CAS 18515-43-0. A high melting point indicates a strong crystal lattice, which inversely correlates with solubility.

Step-by-Step Methodology:

- **Calibration:** Calibrate the DSC instrument using an Indium standard to ensure precise temperature and heat flow measurements.
- **Sample Loading:** Accurately weigh 2.0 - 3.0 mg of crystalline CAS 18515-43-0 into a standard aluminum DSC pan. Crimp the pan with a pinhole lid to allow for the release of any volatile impurities or trapped moisture.
- **Purge:** Place the sample and an empty reference pan into the DSC cell. Purge the cell with dry Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.
- **Heating Ramp:** Equilibrate the sample at 20 °C, then initiate a linear heating ramp at 10 °C/min up to 200 °C.
- **Data Analysis:** Identify the sharp endothermic peak corresponding to the melting transition. The onset temperature represents the true melting point, while the area under the curve represents the enthalpy of fusion.

## Conclusion

CAS 18515-43-0 (4,5-Dimethyl-4-cyclopentene-1,3-dione) is a structurally rigid, highly conjugated intermediate whose physicochemical properties are defined by its bifunctional nature. Its TPSA of 34.1 Å<sup>2</sup> and lack of hydrogen bond donors dictate a solubility profile that favors polar aprotic and organic solvents over purely aqueous environments. By employing rigorous, self-validating protocols like the thermodynamic shake-flask method and DSC thermal analysis, researchers can accurately map its physical properties to optimize its use in complex synthetic pathways and formulation development.

## References

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